N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Description
This compound is a bis-pyrazole derivative featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to a 1-(2-fluoroethyl)-substituted pyrazole-4-amine.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-5-11(16(2)15-9)7-13-10-6-14-17(8-10)4-3-12/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
FRFFLHSIPDYJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)CCF)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine, followed by subsequent functionalization steps. One common method is the Knorr-type reaction, where acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate reagents to introduce the fluoroethyl group and additional pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives from the evidence:
Key Observations :
- Fluorination Impact: The 2-fluoroethyl group in the target compound likely increases lipophilicity (logP) compared to non-fluorinated analogs like 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine. Fluorinated substituents are known to enhance membrane permeability and metabolic stability .
- Synthetic Complexity : The target compound’s synthesis likely involves fluoroethylation steps (e.g., nucleophilic substitution with 2-fluoroethyl bromide), contrasting with the hydrogenation and coupling reactions used for Ceapins .
Pharmacological and Physicochemical Trends
- Binding Affinity : Compounds with fluorinated aryl groups (e.g., EP 1 808 168 B1) show high target affinity due to halogen bonding. The target’s fluoroethyl group may offer similar advantages but with reduced steric hindrance .
- Metabolic Stability: Fluorination typically slows oxidative metabolism. The target compound’s 2-fluoroethyl group may confer longer half-life compared to non-fluorinated analogs like 1-(2-aminophenyl)-1H-pyrazol-4-amine .
- Solubility: The dimethylpyrazole core may reduce aqueous solubility compared to polar substituents (e.g., aminophenyl in ), necessitating formulation optimization .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: CHClFN
Molecular Weight: 287.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and autophagy modulation.
Autophagy Modulation
Research indicates that pyrazole derivatives can modulate autophagy pathways, which are crucial for cellular homeostasis and cancer progression. For instance, compounds structurally similar to this compound have shown the ability to disrupt autophagic flux by inhibiting mTORC1 signaling pathways, leading to increased basal autophagy while impairing flux under nutrient-replete conditions .
Antiproliferative Effects
A significant focus has been on the antiproliferative effects of this compound. In vitro studies have demonstrated that it exhibits submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). The compound's ability to reduce mTORC1 activity and induce autophagy highlights its potential as an anticancer agent .
Antioxidant Activity
Additionally, pyrazolone derivatives have been reported to possess antioxidant properties, which could contribute to their therapeutic effects. The antioxidant activity is essential in mitigating oxidative stress, a common factor in cancer progression and other diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
